Cas no 102625-64-9 (Pantoprazole sulfide)

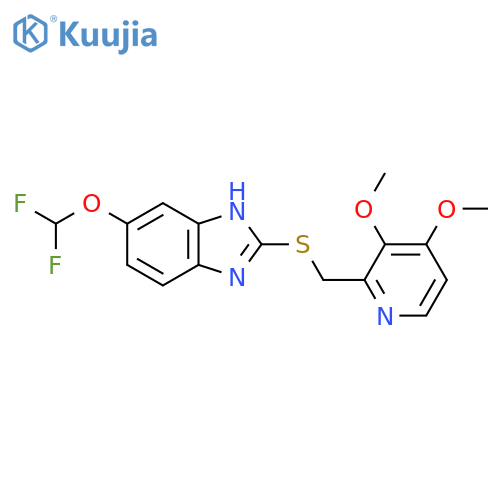

Pantoprazole sulfide structure

商品名:Pantoprazole sulfide

CAS番号:102625-64-9

MF:C16H15F2N3O3S

メガワット:367.370409250259

MDL:MFCD07368273

CID:62307

PubChem ID:253659998

Pantoprazole sulfide 化学的及び物理的性質

名前と識別子

-

- 5-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole

- 5-(Difluoromethoxy)-2[[(3,4-dimethoxy-2-pyridinyl)methyl]-thio]-1H-benzimidazole

- 5-Difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole

- 5-Difluoromethoxy-2-[(3,4-dimethoxy-2-pyridyl)methyl]thio-1H-benzimidazole

- Pantoprazole Sulfide

- 5-Difluoromethoxy-2-[(3,4-Dimethoxy-2-Pyridinyl)Methyl]Thio-1H-Benzimidazole

- 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridyl)methyl]thio]-1H-benzimidazole

- 5-(difluoroMethoxy)-2-[[(3,4-diMethoxy-2-pyridinyl)Methyl]thio]-1H-benziMidazole

- 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridyl)methyl]thio]benzimidazole

- Pantoprazole Related CoMpound B

- 5-(Difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole

- 1H-Benzimidazole,5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]- (9CI)

- Pantoprazole thioether

- pantoprazole sulphide

- Pantoprazole EP IMpurity B

- Pantoprazole Sodium impurity

- Pantoprazole Related CoMpound

- Pantoprazole Sulphide Compound

- H 258

- BWZ6X03HIB

- 1H-Benzimidazole, 6-(difluoromethoxy)-2-(((3,4-dimethoxy-2-pyridinyl)methyl)thio)-

- 5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)m

- 5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulphanyl]-1H-benzimidazole

- FT-0642493

- 5-(difluoromethoxy)-2-((3,4-dimethoxypyridin-2-yl)methylthio)-1h-benzimidazole

- P2066

- 5-Difluoromethoxy-2-(((3,4-dimethoxy-2-pyridyl)methyl)thio)-1H-benzimidazole

- UNII-BWZ6X03HIB

- SCHEMBL537800

- AS-11877

- 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-

- I11939

- 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl]methyl]thio]-1H-benzimidazole

- SCHEMBL13846375

- BCP12247

- 5-(Difluoromethoxy)-2-(((3,4-dimethoxy-2-pyridyl)methyl)thio)-1H-benzimidazole

- PantoprazoleSulfide-D7(Major)

- L-Asparticacid hydrochloride

- A800592

- C16H15F2N3O3S

- 5-(Difluoromethoxy)-2-{[(3,4-dimethoxypyridin-2-yl)methyl]thio}-1H-benzimidazole

- 5-difluoromethoxy-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1h-benzimidazol

- EC 700-025-3

- NS00077249

- AMY40854

- 6-(difluoromethoxy)-2-((3,4-dimethoxypyridin-2-yl)methylthio)-1H-benzo[d]imidazole

- Q27274931

- 5-(difluoromethoxy)-2-((3,4-dimethoxypyridin-2-yl)methylthio)-1H-benzo[d]imidazole

- 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl) methyl]thio]-1H-benzimidazole

- J-000743

- 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridyl)methylsulfanyl]-1H-benzimidazole;5-DIFLUOROMETHOXY-2-[(3,4-DIMETHOXY-2-PYRIDINYL)METHYL]THIO-1H-BENZIMIDAZOLE

- MFCD07368273

- PANTOPRAZOLE SODIUM SESQUIHYDRATE IMPURITY B [EP IMPURITY]

- H-258/28

- 5-Difluoromethoxy-2-[(3,4-dimethoxy-2-pyridinyl) methyl]thio-1H-benzimidazole

- 6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]-1H-benzimidazole

- AKOS015895368

- 5-difluoromethoxy-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole

- AKOS015965059

- AC-8095

- 5-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfanyl)-1H-benzimidazole

- 102625-64-9

- J-516335

- CS-W016749

- Pantoprazole sodium sesquihydrate specified impurity B [EP]

- DTXSID30145418

- 5-Difluromethoxy-2-(((3,4-Dimethoxy-2-Pyridinyl)Methyl) Thio)-1H-Benzimidazole (Sulphide)

- 5-(difluoromethoxy)-2-{[(3,4-dimethoxypyridin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole

- 5-(Difluromethoxy)-2-((3,4-dimethoxy-2-pyridinyl)methylmercapto)-1H-benzimidazole

- 5-(Difluromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylmercapto]-1H-benzimidazole

- 5-Difluromethoxy-2-[[(3,4-Dimethoxy-2-Pyridinyl)Methyl] Thio]-1H-Benzimidazole (Sulphide)

- DTXCID2067909

- Pantoprazole sodium sesquihydrate specified impurity B

- 5-(Difluoromethoxy)-2-{[(3,4-dimethoxypyridin-2-yl)methyl]sulphanyl}-1H-benzimidazole

- PANTOPRAZOLE SODIUM SESQUIHYDRATE IMPURITY B (EP IMPURITY)

- 5-difluoromethoxy-2-(((3,4-dimethoxy-2-pyridinyl)methyl)thio)-1H-benzimidazole

- Pantoprazole sulfide

-

- MDL: MFCD07368273

- インチ: 1S/C16H15F2N3O3S/c1-22-13-5-6-19-12(14(13)23-2)8-25-16-20-10-4-3-9(24-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)

- InChIKey: UKILEIRWOYBGEJ-UHFFFAOYSA-N

- ほほえんだ: S(CC1C(=C(C=CN=1)OC)OC)C1=NC2C=CC(=CC=2N1)OC(F)F

計算された属性

- せいみつぶんしりょう: 367.08000

- どういたいしつりょう: 367.08021885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 25

- 回転可能化学結合数: 7

- 複雑さ: 424

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 94.6

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.43

- ゆうかいてん: 116.0 to 120.0 deg-C

- ふってん: 526.3°C at 760 mmHg

- フラッシュポイント: 272.1±32.9 °C

- 屈折率: 1.623

- PSA: 94.56000

- LogP: 3.86880

Pantoprazole sulfide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:0-10°C

Pantoprazole sulfide 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Pantoprazole sulfide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM162155-100g |

5-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole |

102625-64-9 | 98% | 100g |

$98 | 2023-03-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-HZ910-5g |

Pantoprazole sulfide |

102625-64-9 | 97% | 5g |

¥83.0 | 2022-06-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015220-25g |

5-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole |

102625-64-9 | 98% | 25g |

¥232.00 | 2023-11-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015220-100g |

5-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole |

102625-64-9 | 98% | 100g |

¥742.00 | 2023-11-22 | |

| TRC | P183020-50mg |

Pantoprazole Sulfide |

102625-64-9 | 50mg |

$104.00 | 2023-05-17 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3074-50MG |

Pantoprazole Related Compound B |

102625-64-9 | 50mg |

¥4124.47 | 2024-12-26 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D134782-100g |

Pantoprazole sulfide |

102625-64-9 | 95% | 100g |

¥763.90 | 2023-09-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-HZ910-25g |

Pantoprazole sulfide |

102625-64-9 | 97% | 25g |

¥326.0 | 2022-06-10 | |

| TRC | P183020-25mg |

Pantoprazole Sulfide |

102625-64-9 | 25mg |

$ 75.00 | 2023-09-06 | ||

| Fluorochem | 049541-100g |

5-Difluoromethoxy-2-[(3,4-dimethoxy-2-pyridinyl)methyl]thio-1H-benzimidazole |

102625-64-9 | 95% | 100g |

£52.00 | 2022-03-01 |

Pantoprazole sulfide サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:102625-64-9)Pantoprazole Sulfide, ≥ 98.0%

注文番号:LE12860

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:08

価格 ($):discuss personally

102625-64-9 (Pantoprazole sulfide) 関連製品

- 142678-35-1(1H-Benzimidazole,5-(difluoromethoxy)-2-[(S)-[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-)

- 142706-18-1((R)-(+)-Pantoprazole)

- 102625-70-7(Pantoprazole)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:102625-64-9)5-Difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:102625-64-9)泮托拉唑硫脒

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ